molecular formula C11H22N2 B13199340 (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine

(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine

Cat. No.: B13199340
M. Wt: 182.31 g/mol
InChI Key: GMEQPKPHVAHETI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H22N2/c1-13(2)6-5-9-7-10-3-4-11(8-9)12-10/h9-12H,3-8H2,1-2H3

InChI Key

GMEQPKPHVAHETI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including as a ligand for various receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(8-Azabicyclo[321]octan-3-YL)ethyl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine, with a CAS number of 1536085-27-4, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C11_{11}H22_{22}N2_2
  • Molecular Weight : 182.31 g/mol
  • Structure : The compound features an azabicyclo[3.2.1]octane ring system, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a ligand for receptors involved in neurotransmission, potentially influencing pathways related to pain modulation and inflammation.

Biological Activity Overview

Research indicates that compounds similar to (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine exhibit significant activity in the following areas:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    • Inhibition of NAAA can enhance the levels of endogenous palmitoylethanolamide (PEA), which plays a role in anti-inflammatory responses.
    • A study demonstrated that related azabicyclic compounds showed high selectivity and potency in inhibiting NAAA, suggesting potential for managing inflammatory conditions .
  • Vasopressin V(1A) Receptor Antagonism :
    • Compounds derived from the azabicyclo[3.2.1]octane structure have been identified as selective antagonists for vasopressin V(1A) receptors.
    • These antagonists may have implications in treating conditions related to vasopressin dysregulation, such as hypertension .

Case Study 1: NAAA Inhibition

A study focused on the structure-activity relationship (SAR) of azabicyclic compounds revealed that specific modifications could enhance inhibitory potency against human NAAA, achieving IC50_{50} values in the low nanomolar range (e.g., 0.042 µM). This suggests that similar modifications could be explored in (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine to improve its pharmacological profile .

Case Study 2: Vasopressin Receptor Interaction

Research on a series of azabicyclic derivatives indicated that certain compounds exhibited high affinity and selectivity for the vasopressin V(1A) receptor, with potential applications in treating cardiovascular diseases . The structural similarities with (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine suggest it may also possess similar receptor interaction profiles.

Table 1: Biological Activity Summary

Activity TypeMechanismReference
NAAA InhibitionEnhances PEA levels
Vasopressin V(1A) AntagonismReceptor blockade

Table 2: Structure-Activity Relationship Insights

CompoundIC50_{50} (µM)Comments
Endo-Ethoxymethyl-Pyrazole0.042High selectivity for NAAA
Azabicyclo DerivativeVariesPotential vasopressin receptor antagonists

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